2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide
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Overview
Description
2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the thiophene ring through a condensation reaction involving sulfur and an appropriate carbonyl compound. The final step involves the coupling of the dinitrobenzamido group with the thiophene ring under specific reaction conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is primarily influenced by its nitro and thiophene groups. The nitro groups can participate in redox reactions, while the thiophene ring can interact with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene-3-carboxamide: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
3,5-Dinitrobenzamide:
Thiophene-3-carboxamide: Lacks the dinitrobenzamido group, leading to different chemical and biological properties.
Uniqueness
2-(3,5-Dinitrobenzamido)thiophene-3-carboxamide is unique due to the combination of the dinitrobenzamido group and the thiophene ring. This combination imparts distinct electronic properties, making it valuable for specific applications in materials science and medicinal chemistry. The presence of nitro groups also enhances its reactivity, allowing for diverse chemical transformations.
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S/c13-10(17)9-1-2-23-12(9)14-11(18)6-3-7(15(19)20)5-8(4-6)16(21)22/h1-5H,(H2,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXBUJBMQYOOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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